![molecular formula C8H15N3O4 B1268996 N-Acetyl-L-citrulline CAS No. 33965-42-3](/img/structure/B1268996.png)
N-Acetyl-L-citrulline
Overview
Description
N-Acetyl-L-citrulline is the L-enantiomer of N-acetylcitrulline . It is a N-acetylcitrulline and a N-acetyl-L-amino acid . It is functionally related to L-citrulline . It is a conjugate acid of a N-acetyl-L-citrullinate . The molecular formula of N-Acetyl-L-citrulline is C8H15N3O4 .
Synthesis Analysis
The synthesis of N-Acetyl-L-citrulline involves several enzymes. The genes involved in the citrulline biosynthesis include two CPS (Cla005591 and Cla022915), N-acetyl Glu synthase (Cla014036), N-acetylornithine aminotransferase (Cla015337), N-acetylglutamate kinase (Cla022273), two acetylornithine deacetylases (Cla016179 and Cla016181) .
Molecular Structure Analysis
The molecular structure of N-Acetyl-L-citrulline includes an acetamide group, urea, secondary carboxylic acid amide, and a monocarboxylic acid . The InChI of N-Acetyl-L-citrulline is InChI=1S/C8H15N3O4/c1-5(12)11-6(7(13)14)3-2-4-10-8(9)15/h6H,2-4H2,1H3,(H,11,12)(H,13,14)(H3,9,10,15)/t6-/m0/s1 .
Chemical Reactions Analysis
N-Acetyl-L-citrulline is involved in several chemical reactions. For instance, it is produced during the conversion of arginine . It also binds selectively and preferentially to Cys-145 active site and other amino acids surrounding it in the main protease .
Physical And Chemical Properties Analysis
The molecular weight of N-Acetyl-L-citrulline is 217.22 g/mol . The InChIKey of N-Acetyl-L-citrulline is WMQMIOYQXNRROC-LURJTMIESA-N .
Scientific Research Applications
Production of L-Citrulline
N-Acetyl-L-citrulline plays a crucial role in the production of L-citrulline. In a study, Corynebacterium glutamicum was engineered for overproduction of L-citrulline as a major product without L-arginine being produced as a by-product . The gene encoding a feedback resistant N-acetyl L-glutamate kinase argBfbr was overexpressed to facilitate L-citrulline production .
Optimization of L-Citrulline Operon
N-Acetyl-L-citrulline is used in the optimization of the L-citrulline biosynthesis operon in Corynebacterium glutamicum for L-citrulline production . The chromosomal integration of the integral argBEc gene from Escherichia coli (encoding natively insensitive N-acetylglutamate kinase) was achieved simultaneously by one-step genome modification .
Regulation of Nitrogen Homeostasis
L-citrulline, which N-Acetyl-L-citrulline helps produce, plays important roles in many physiological processes, such as the regulation of nitrogen homeostasis .
Immune-System Stimulation
L-citrulline is known to stimulate the immune system . As N-Acetyl-L-citrulline is a precursor to L-citrulline, it indirectly contributes to immune-system stimulation.
Antioxidant Effect
L-citrulline has an antioxidant effect . Therefore, N-Acetyl-L-citrulline, being a precursor to L-citrulline, indirectly contributes to this antioxidant effect.
Nitric Oxide Metabolism
L-citrulline plays a crucial role in nitric oxide metabolism . As N-Acetyl-L-citrulline is a precursor to L-citrulline, it indirectly contributes to nitric oxide metabolism.
Safety and Hazards
When handling N-Acetyl-L-citrulline, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
N-Acetyl-L-Citrulline primarily targets the enzyme N-acetylornithine carbamoyltransferase . This enzyme is involved in the alternative arginine biosynthesis pathway .
Mode of Action
N-Acetyl-L-Citrulline interacts with its target enzyme to catalyze the conversion of N-acetylornithine to N-acetylcitrulline . This is a key step in the alternative arginine biosynthesis pathway .
Biochemical Pathways
The biochemical pathway affected by N-Acetyl-L-Citrulline is the alternative arginine biosynthesis pathway . In this pathway, N-Acetyl-L-Citrulline is a key intermediate. The conversion of N-acetylornithine to N-acetylcitrulline by N-acetylornithine carbamoyltransferase is a crucial step in this pathway .
Pharmacokinetics
It is known that the compound is involved in the urea cycle and nitric oxide formation . The bioavailability of N-Acetyl-L-Citrulline is likely influenced by factors such as absorption, distribution, metabolism, and excretion, but specific details are currently unavailable .
Result of Action
The molecular and cellular effects of N-Acetyl-L-Citrulline’s action are primarily related to its role in the alternative arginine biosynthesis pathway . By catalyzing the conversion of N-acetylornithine to N-acetylcitrulline, N-Acetyl-L-Citrulline contributes to the production of arginine, a critical amino acid for many biological functions .
Action Environment
The action, efficacy, and stability of N-Acetyl-L-Citrulline can be influenced by various environmental factors. For instance, heat stress in poultry has been shown to affect the metabolism of amino acids like citrulline . .
properties
IUPAC Name |
(2S)-2-acetamido-5-(carbamoylamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O4/c1-5(12)11-6(7(13)14)3-2-4-10-8(9)15/h6H,2-4H2,1H3,(H,11,12)(H,13,14)(H3,9,10,15)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQMIOYQXNRROC-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCNC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCNC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349676 | |
Record name | N-ACETYL-L-CITRULLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-alpha-Acetyl-L-citrulline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000856 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-Acetyl-L-citrulline | |
CAS RN |
33965-42-3 | |
Record name | α-N-Acetylcitrulline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33965-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-ACETYL-L-CITRULLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-alpha-Acetyl-L-citrulline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000856 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the structure of the enzyme interacting with N-Acetyl-L-citrulline?
A2: Researchers have successfully purified and crystallized a novel N-acetyl-L-citrulline deacetylase from Xanthomonas campestris that specifically acts on N-Acetyl-L-citrulline []. This enzyme was crystallized, and the crystals diffracted to a resolution of 1.75 Å, belonging to the monoclinic space group C2. While attempts to solve the structure using molecular replacement with homologous models were unsuccessful initially, researchers utilized selenomethionine substitution and MAD phasing to determine the enzyme's structure [].
Q2: Are there any known inhibitors for the enzymes involved in N-Acetyl-L-citrulline metabolism?
A3: Yes, research has led to the development of Nα-acetyl-N δ-phosphonoacetyl-l-ornithine, a potent inhibitor specifically targeting the novel acetylornithine transcarbamylase enzyme []. This inhibitor exhibits a midpoint of inhibition around 22 nM, making it a promising starting point for designing even more specific inhibitors targeting this new family of transcarbamylases []. This discovery opens up possibilities for developing novel antibacterial agents.
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